

Ammonium Diethyldithiocarbamate: A Technical Guide to its Application as a Copper Chelator

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Compound of Interest

Compound Name: Ammonium diethyldithiocarbamate

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Abstract

Ammonium diethyldithiocarbamate (ADTC) is a potent chelating agent with a high affinity for copper ions. Its active metabolite, diethyldithiocarbamate (DTC), forms a stable complex with copper, a characteristic that has garnered significant interest in various research and therapeutic fields. This technical guide provides an in-depth overview of ADTC as a copper chelator, detailing its chemical properties, mechanism of action, and established experimental protocols. The guide is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the potential of ADTC in treating copper-related pathologies and as a tool in biomedical research.

Introduction

Copper is an essential trace element vital for numerous physiological processes. However, dysregulation of copper homeostasis can lead to cellular damage and is implicated in several diseases, including Wilson's disease, certain cancers, and neurodegenerative disorders.[1][2] Chelating agents that can selectively bind and remove excess copper are therefore of significant therapeutic interest. **Ammonium diethyldithiocarbamate** (ADTC) has emerged as a promising candidate due to the high stability of the copper-diethyldithiocarbamate (Cu-DTC) complex.[3] This guide will explore the fundamental aspects of ADTC as a copper chelator and provide practical information for its application in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of ADTC and its copper complex is crucial for its application in research and drug development.

Property	Ammonium Diethyldithiocarbamate (ADTC)	Bis(diethyldithiocarbamate)copper(II) (Cu(DTC) ₂)
Molecular Formula	C ₅ H ₁₄ N ₂ S ₂ [4]	C ₁₀ H ₂₀ CuN ₂ S ₄ [5]
Molecular Weight	166.31 g/mol [6]	360.1 g/mol [5]
CAS Number	21124-33-4[4]	13681-87-3[5]
Appearance	Solid[6]	-
Melting Point	80 °C (decomposes)[6]	-
Solubility	-	Insoluble in water[7]
Stability Constants (log K)	-	The stability of the Cu(II)-DTC complex is high, following the Irving-Williams order.[3] Specific log K values are determined potentiometrically.

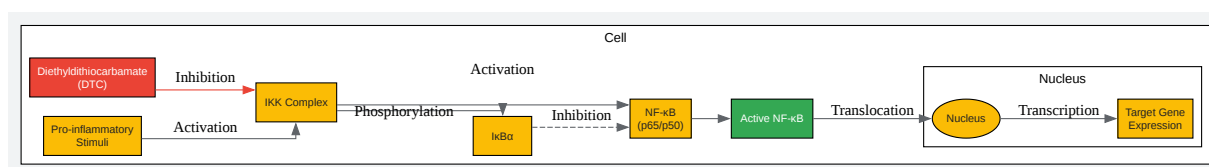
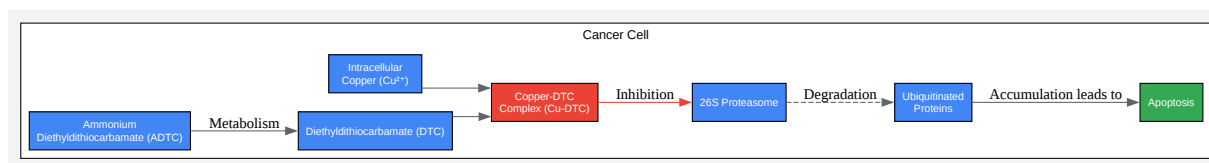
Mechanism of Action as a Copper Chelator

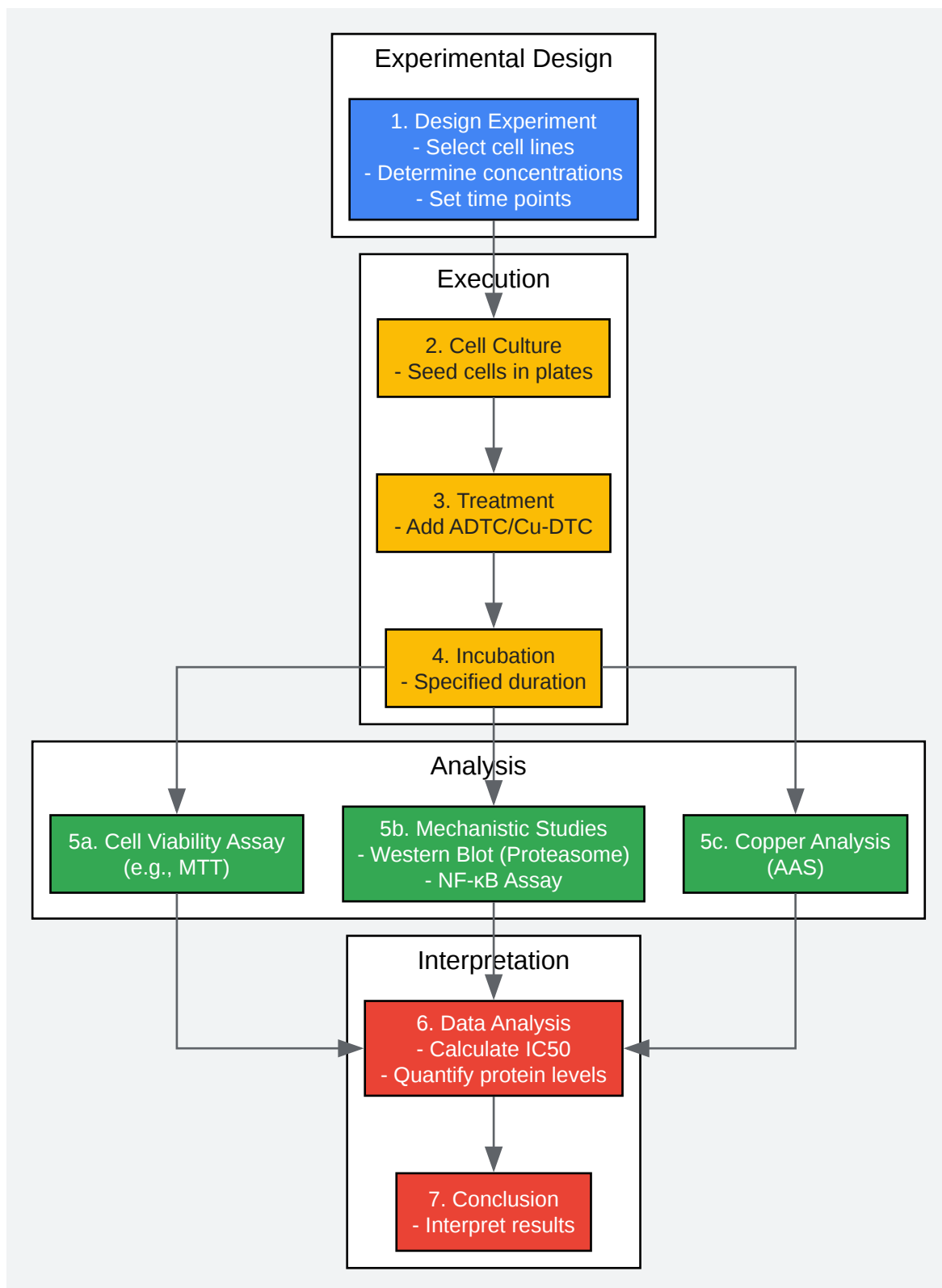
The primary mechanism of ADTC as a copper chelator involves the formation of a highly stable bis(diethyldithiocarbamate)-copper(II) complex, often referred to as Cu-DTC or CuET.[7] This complex exhibits distinct biological activities that are central to its therapeutic potential.

Proteasome Inhibition

A key mechanism of action of the Cu-DTC complex is the inhibition of the ubiquitin-proteasome system (UPS). The UPS is a critical cellular machinery responsible for the degradation of most intracellular proteins, and its dysregulation is a hallmark of cancer. The Cu-DTC complex has been shown to inhibit the chymotrypsin-like activity of the 26S proteasome.[8] This inhibition is thought to occur through the targeting of the 19S regulatory particle of the proteasome.[9] The

accumulation of ubiquitinated proteins due to proteasome inhibition triggers cellular stress and can lead to apoptosis in cancer cells.





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